An In-depth Technical Guide to 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one (CAS 2892-30-0)
An In-depth Technical Guide to 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one (CAS 2892-30-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, with CAS number 2892-30-0, is a substituted hydroxyaryl ketone. This class of compounds is of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity of the phenolic hydroxyl group, the ketone moiety, and the substituted aromatic ring. Hydroxyaryl ketones serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1][2] The strategic placement of a bromine atom, a hydroxyl group, a methyl group, and a propanoyl chain on the phenyl ring offers multiple points for further chemical modification, making it a valuable building block for the development of novel compounds with potential therapeutic applications.
This technical guide provides a comprehensive overview of the known and predicted properties of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, a detailed synthetic protocol for its preparation via the Fries rearrangement, and a thorough discussion of its expected analytical characterization.
Molecular and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2892-30-0 | [3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [3] |
| Molecular Weight | 243.1 g/mol | [3] |
| InChI | 1S/C10H11BrO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 | [3] |
| InChIKey | YEUFMIWSNYNQFS-UHFFFAOYSA-N | [3] |
| Predicted Melting Point | 60-70 °C | Estimated |
| Predicted Boiling Point | > 300 °C | Estimated |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in nonpolar solvents, and likely insoluble in water. | Estimated |
| Purity | Typically available at ≥95% | [3] |
| Storage Temperature | Room temperature, under an inert atmosphere (e.g., nitrogen). | [3] |
Proposed Synthesis: The Fries Rearrangement
The most logical and established synthetic route to ortho-hydroxyaryl ketones from phenolic esters is the Fries rearrangement.[4][5] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones. For the synthesis of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, the precursor would be 2-bromo-4-methylphenyl propanoate.
The mechanism of the Fries rearrangement proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenyl ring. The regioselectivity (ortho vs. para substitution) can often be controlled by the reaction temperature, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one
Part 1: Synthesis of 2-Bromo-4-methylphenyl propanoate
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To a solution of 2-bromo-4-methylphenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (nitrogen or argon), add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-methylphenyl propanoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Part 2: Fries Rearrangement to 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one
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To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add the purified 2-bromo-4-methylphenyl propanoate (1 equivalent).
-
Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.2-1.5 equivalents), in portions while maintaining the temperature below 10 °C.
-
Slowly heat the reaction mixture to a temperature that favors the ortho-rearrangement, typically in the range of 120-160 °C. The optimal temperature should be determined empirically.
-
Maintain the reaction at this temperature for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product, 1-(3-bromo-2-hydroxy-5-methyl-phenyl)propan-1-one.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one, the following characterization data is predicted based on established principles of spectroscopy and analysis of structurally related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene and methyl protons of the propanoyl group, the methyl group on the phenyl ring, and the phenolic hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0-12.0 | Singlet | 1H | Phenolic OH (intramolecular H-bonding with carbonyl) |
| ~7.5 | Doublet | 1H | Aromatic CH (ortho to carbonyl) |
| ~7.2 | Doublet | 1H | Aromatic CH (meta to carbonyl) |
| ~3.0 | Quartet | 2H | -CH₂- of propanoyl group |
| ~2.3 | Singlet | 3H | -CH₃ on the phenyl ring |
| ~1.2 | Triplet | 3H | -CH₃ of propanoyl group |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| >200 | Carbonyl C=O |
| ~160 | Aromatic C-OH |
| ~135-140 | Aromatic C-Br and C-CH₃ |
| ~120-130 | Aromatic CH carbons |
| ~115 | Aromatic C-C=O |
| ~35 | -CH₂- of propanoyl group |
| ~20 | -CH₃ on the phenyl ring |
| ~8 | -CH₃ of propanoyl group |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | O-H stretch (phenolic hydroxyl) |
| 2950-3050 | Medium | C-H stretch (aromatic and aliphatic) |
| 1640-1660 | Strong | C=O stretch (ketone, conjugated and H-bonded) |
| 1550-1600 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (phenol) |
| 550-650 | Medium | C-Br stretch |
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments.
-
Expected Molecular Ion (M⁺): m/z 242 and 244 (in a ~1:1 ratio)
-
Key Fragmentation Pattern: Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 213 and 215.
Potential Applications
While specific applications for 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one have not been documented, its structural features suggest potential utility in several areas of research and development:
-
Pharmaceutical Synthesis: As a substituted hydroxyaryl ketone, it can serve as a scaffold for the synthesis of more complex molecules with potential biological activities. The hydroxyl and ketone groups can be further modified to introduce new functionalities.[1]
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often involves the synthesis of novel substituted aromatic compounds.
-
Material Science: Phenolic compounds can be used in the development of polymers and other materials. The bromine atom can also be a site for cross-coupling reactions to create more complex structures.[1]
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one. Therefore, it should be handled with the care appropriate for a novel chemical substance and by considering the hazards associated with its functional groups and related compounds.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7] Avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]
-
Fire Safety: While not expected to be highly flammable, keep away from open flames and high temperatures. Use appropriate extinguishing media for organic solids in case of a fire.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(3-Bromo-2-hydroxy-5-methyl-phenyl)propan-1-one is a valuable synthetic intermediate with potential applications in various fields, particularly in the development of new pharmaceuticals and agrochemicals. While experimental data for this specific compound is limited, its properties and reactivity can be reasonably predicted based on its chemical structure and the known chemistry of related hydroxyaryl ketones. The proposed synthetic route via the Fries rearrangement provides a reliable method for its preparation, and the predicted spectroscopic data will be crucial for its characterization. As with any novel chemical, appropriate safety precautions must be taken during its handling and use.
References
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Filo. (2026, January 28). Synthetic structural applications of fries rearrangement. [Link]
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NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0147387). [Link]
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Labbox. Bromophenol blue ACS Safety Data Sheet. [Link]
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Effenberger, F., Klenk, H., & Reiter, P. L. (1976). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 15(12), 770-771. [Link]
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PrepChem.com. Synthesis of 5. 2-Bromo-4'-benzyloxy-3'-hydroxymethylpropiophenone. [Link]
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Kotali, A., & Harris, P. A. (2016). o-Hydroxyaryl Ketones in Organic Synthesis. A Review. ResearchGate. [Link]
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Wikipedia. Fries rearrangement. [Link]
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Crooks, P. A., et al. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of medicinal chemistry, 55(23), 10584–10599. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0181026). [Link]
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SynArchive. Fries Rearrangement. [Link]
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